![molecular formula C20H32N4OS B2608915 N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-73-0](/img/structure/B2608915.png)
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H32N4OS and its molecular weight is 376.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Adamantane derivatives, including those structurally related to N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, have been the focus of synthesis efforts aiming to explore their potential applications. For instance, the synthesis and characterization of new adamantane-type cardo polyamides showcased the utility of adamantane-based compounds in creating materials with high tensile strength and thermal stability, indicating the versatility of such structures in materials science (Liaw, Liaw, & Chung, 1999).
Antimicrobial Activity
The antimicrobial potential of adamantane derivatives has been a significant area of research, highlighting the relevance of these compounds in developing new antibacterial agents. Studies on N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, for example, have demonstrated potent antibacterial activity, underscoring the therapeutic promise of adamantane-based molecules in combating microbial infections (Al-Abdullah et al., 2014).
Material Science and Coordination Polymers
The structural peculiarity of adamantane derivatives has facilitated their application in material science, particularly in the design of coordination polymers. The synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic acids, which serve as bifunctional angle-shaped building blocks, has paved the way for the development of coordination polymers with potential applications ranging from catalysis to molecular recognition (Pavlov et al., 2019).
Neuroprotective Agents
Adamantane derivatives have also been explored for their neuroprotective properties, with research focusing on the synthesis and evaluation of fluorescent heterocyclic adamantane amines. These compounds have shown multifunctional neuroprotective activity, indicating their potential use in developing treatments for neurodegenerative disorders (Joubert et al., 2011).
Mechanism of Action
Target of action
They have been proven to have significant antibacterial activity . Adamantanes, on the other hand, have been used in antiviral drugs, such as amantadine, which targets the M2 protein of the influenza A virus .
Mode of action
The mode of action of 1,2,4-triazoles generally involves interaction with bacterial or fungal enzymes, disrupting their normal function . Adamantanes, when used as antivirals, prevent the release of viral RNA into the host cell by blocking the M2 ion channel .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, antibacterial 1,2,4-triazoles might affect the synthesis of essential components of the bacterial cell wall . Antiviral adamantanes block the replication cycle of the influenza A virus .
Result of action
The result of the compound’s action would be the inhibition of the growth of the targeted organisms or viruses. This is achieved through the disruption of essential biochemical pathways .
properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4OS/c1-4-13(3)26-19-23-22-17(24(19)5-2)12-21-18(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h13-16H,4-12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZYOHXXPDVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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